Enhanced Lipophilicity Compared to Non-Brominated Analog Drives Superior Membrane Permeability in Cellular Assays
The XLogP3-AA value, a computed measure of lipophilicity, for 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is 2.3 [1]. This is a 43.8% increase over the non-brominated analog 3-(Chlorosulfonyl)-4-fluorobenzoic acid, which has an XLogP3-AA of 1.6 [2]. The presence of the bromine atom in the target compound significantly enhances its lipophilicity, which is a critical determinant of passive membrane permeability, plasma protein binding, and overall bioavailability in drug discovery programs .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 3-(Chlorosulfonyl)-4-fluorobenzoic acid: 1.6 |
| Quantified Difference | +0.7 (43.8% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
For medicinal chemists, a higher XLogP3 value within the typical drug-like range (1-5) translates to improved cellular permeability and potential oral bioavailability, making this building block a more attractive starting point for lead optimization than its less lipophilic analogs.
- [1] PubChem. (2025). 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid. Compound Summary. CID 50998480. View Source
- [2] PubChem. (2025). 3-(Chlorosulfonyl)-4-fluorobenzoic acid. Compound Summary. CID 3929891. View Source
